

Application Note: Solid-Phase Extraction of Furfenorex from Urine

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Compound of Interest		
Compound Name:	Furfenorex	
Cat. No.:	B078034	Get Quote

Introduction

Furfenorex is a sympathomimetic amine and a derivative of amphetamine, previously used as an appetite suppressant. Due to its potential for abuse and its metabolic conversion to amphetamine, sensitive and reliable methods for its detection in biological matrices such as urine are crucial for forensic toxicology, clinical analysis, and anti-doping control. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption. This application note provides a detailed protocol for the extraction of **furfenorex** from human urine using polymeric cation exchange SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a mixed-mode solid-phase extraction sorbent that combines reversed-phase and strong cation exchange retention mechanisms. At an acidic pH, **furfenorex**, being a secondary amine, is protonated and retains strongly on the cation exchange functional groups of the sorbent. The reversed-phase properties of the sorbent also contribute to the retention of the analyte. Interfering substances are removed with a series of washes, and the analyte is then eluted with a basic organic solvent. Since **furfenorex** can be excreted in urine as conjugates (e.g., glucuronides), an enzymatic hydrolysis step is included prior to SPE to cleave these conjugates and allow for the analysis of total **furfenorex**.



Experimental Protocols

- 1. Sample Pre-treatment (Enzymatic Hydrolysis)
- To 1 mL of urine sample in a glass tube, add 500 μL of acetate buffer (pH 5.0).
- Add 20 μL of β-glucuronidase enzyme solution.
- Vortex the mixture for 10 seconds.
- Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis of any conjugated metabolites.
- Allow the sample to cool to room temperature.
- Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.
- Use the supernatant for the SPE procedure.
- 2. Solid-Phase Extraction (SPE) Procedure
- SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Strata-X-C), 30 mg/1 mL
- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.
- Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1 M phosphate buffer (pH 6.0).
- Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing Step 1: Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
- Washing Step 2: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral interferences.
- Washing Step 3: Wash the cartridge with 1 mL of methanol to remove any remaining neutral interferences.



- Drying: Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes to remove residual solvent.
- Elution: Elute the analyte from the cartridge by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate. Collect the eluate in a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase used for LC-MS/MS analysis and vortex for 20 seconds. The sample is now ready for injection.
- 3. Analytical Instrumentation (LC-MS/MS)
- LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MS/MS Transitions: Specific precursor and product ions for furfenorex and any internal standards should be monitored.

Data Presentation

The following table summarizes the expected performance characteristics of the described SPE method for **furfenorex** analysis. This data is representative of typical results obtained for amphetamine-like substances using mixed-mode SPE and LC-MS/MS analysis.[1][2][3]

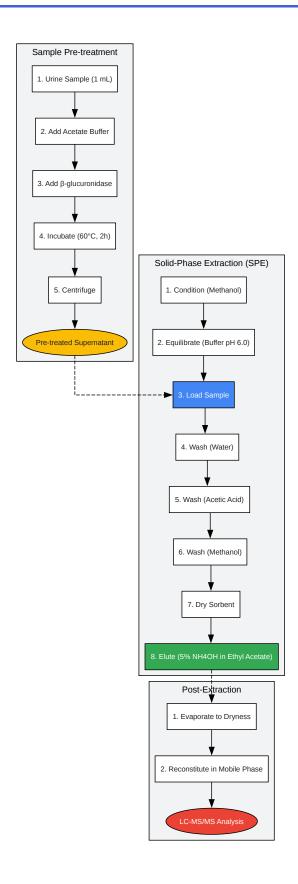


Parameter	Expected Value
Recovery	> 85%
Limit of Detection (LOD)	0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Matrix Effect	< 15% (with internal standard)

Visualizations

SPE Workflow for Furfenorex from Urine





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Caption: Workflow for the solid-phase extraction of **furfenorex** from urine.



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